molecular formula C27H25N3O2 B303085 N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide

Katalognummer B303085
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: DXJHRYBXGOKZDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structural properties, which make it a promising candidate for use in scientific research.

Wirkmechanismus

The mechanism of action of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is not fully understood. However, it is thought to work by binding to specific proteins or enzymes in the body, which leads to the inhibition of certain cellular processes. This, in turn, can lead to the inhibition of cancer cell growth or the prevention of amyloid beta peptide aggregation.
Biochemical and physiological effects:
Studies have shown that N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide has a variety of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of cancer cell growth. Additionally, this compound has been shown to reduce the levels of amyloid beta peptides in the brain, which can help to prevent the development of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide in lab experiments is its unique structural properties. This compound has a benzimidazole ring, which makes it a promising candidate for use in the development of new drugs. Additionally, this compound has been shown to have low toxicity, which makes it a safer option for use in lab experiments.
However, there are also some limitations to using N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide in lab experiments. For example, this compound can be difficult to synthesize, which can make it challenging to obtain in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of lab experiments.

Zukünftige Richtungen

There are many potential future directions for research on N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide. One possible direction is to investigate its potential use in the treatment of other diseases, such as Parkinson's disease or Huntington's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective drugs. Finally, research could be conducted to optimize the synthesis method for this compound, which would make it more accessible for use in scientific research.

Synthesemethoden

The synthesis of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide involves the reaction of 5-benzoyl-1H-benzimidazole-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified using column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.

Eigenschaften

Produktname

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide

Molekularformel

C27H25N3O2

Molekulargewicht

423.5 g/mol

IUPAC-Name

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C27H25N3O2/c31-25(18-7-3-1-4-8-18)21-13-16-23-24(17-21)30-26(29-23)19-11-14-22(15-12-19)28-27(32)20-9-5-2-6-10-20/h1,3-4,7-8,11-17,20H,2,5-6,9-10H2,(H,28,32)(H,29,30)

InChI-Schlüssel

DXJHRYBXGOKZDU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

Kanonische SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.